Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a heterocyclic compound that incorporates both furan and quinazoline moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves the condensation of furan derivatives with quinazoline precursors. One common method involves the reaction of 2-furylmethylamine with methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate under acidic conditions to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the quinazoline moiety can produce dihydroquinazoline derivatives.
Scientific Research Applications
Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The furan and quinazoline moieties can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate
- Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-8-carboxylate
Uniqueness
Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the carboxylate group on the quinazoline ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.
Properties
IUPAC Name |
methyl 3-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-20-15(19)10-4-5-12-13(7-10)16-9-17(14(12)18)8-11-3-2-6-21-11/h2-7,9H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARPVWDAOMQCMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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